molecular formula C11H10N4O3 B8711322 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-62-0

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B8711322
M. Wt: 246.22 g/mol
InChI Key: MMNATQOTPCRNGG-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Stir an admixture of 3.4 g of finely pulverized 1-isopropyl-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehydeoxime in 15 ml of 1,2-dichloroethane with 1.8 g of thionyl chloride for 80 minutes at 55° C. Evaporate the resulting solution to dryness in vacuo and then evaporate to dryness twice more after mixing with 1,2-dichloroethane to obtain a 99% yield of 1-isopropyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile [m.p. 181° to 182° C (from ethanol)].
Name
1-isopropyl-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehydeoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[C:7]([CH:9]=[N:10]O)[C:6]([C:12]2[O:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)=[N:5]1)([CH3:3])[CH3:2].S(Cl)(Cl)=O>ClCCCl>[CH:1]([N:4]1[CH:8]=[C:7]([C:9]#[N:10])[C:6]([C:12]2[O:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)=[N:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
1-isopropyl-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehydeoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1N=C(C(=C1)C=NO)C=1OC(=CC1)[N+](=O)[O-]
Name
Quantity
1.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the resulting solution to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
evaporate to dryness twice more
ADDITION
Type
ADDITION
Details
after mixing with 1,2-dichloroethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=C(C(=C1)C#N)C=1OC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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